(1S)-1''-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4''-piperidine]
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Overview
Description
tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indene and a piperidine ring, with various functional groups attached, including tert-butyl, sulfinyl, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the spiro compound: This can be achieved through a cyclization reaction where the indene and piperidine rings are formed and connected.
Introduction of functional groups: The tert-butyl, sulfinyl, and methoxy groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and employing continuous flow processes where applicable.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate: can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative.
Scientific Research Applications
tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate: can be compared with other spiro compounds with similar functional groups.
tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate: can be compared with other compounds containing sulfinyl or methoxy groups.
Uniqueness
The uniqueness of tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spiro structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4S/c1-21(2,3)29-20(26)25-12-10-23(11-13-25)15-16-8-9-17(28-7)14-18(16)19(23)24-30(27)22(4,5)6/h8-9,14,19,24H,10-13,15H2,1-7H3/t19-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBIALNUFWUEHZ-HZAQMHFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2N[S@](=O)C(C)(C)C)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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